N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a bicyclic heterocyclic core ([1,2,4]triazolo[4,3-b]pyridazine) substituted with a trifluoromethyl group at position 2. This core is linked to a piperidin-3-yl moiety, which is further functionalized with a cyclopropanesulfonamide group. Key structural features include:
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in medicinal chemistry for optimizing pharmacokinetics .
- Cyclopropanesulfonamide: A rigid sulfonamide group that may act as a hydrogen bond acceptor/donor, often associated with enzyme inhibition (e.g., kinase targets) .
This compound likely belongs to a class of kinase inhibitors or enzyme modulators, as suggested by structural analogs in patent literature .
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6O2S/c15-14(16,17)13-19-18-11-5-6-12(20-23(11)13)22-7-1-2-9(8-22)21-26(24,25)10-3-4-10/h5-6,9-10,21H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXDRMDPUZCARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Comparison with Similar Compounds
Heterocyclic Cores
Substituent Effects
- Trifluoromethyl vs. Cyano (): Both are electron-withdrawing, but cyano groups may improve solubility due to higher polarity.
- Piperidine vs. Cyclopentane () : Piperidine offers conformational flexibility, while cyclopentane enforces rigidity, possibly affecting target engagement.
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to nitro-substituted analogs (e.g., ) .
- Solubility : Piperidine and cyclopropanesulfonamide in the target compound may enhance aqueous solubility relative to cyclopentane-based analogs ().
- Target Selectivity : The triazolopyridazine core’s compact size may confer selectivity for kinases with smaller active sites, whereas bulkier cores (e.g., ) might target larger binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
